molecular formula C21H17ClN2O6 B2798755 7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886159-88-2

7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2798755
CAS No.: 886159-88-2
M. Wt: 428.83
InChI Key: IBXCQKBKZZMRHN-UHFFFAOYSA-N
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Description

7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel, multi-targeted small molecule inhibitor of significant interest in oncological research. Its primary research value lies in its dual mechanism of action, where it acts as a potent inhibitor of both phosphodiesterase 5 (PDE5) and Bromodomain-containing protein 4 (BRD4). This unique profile was identified through systematic screening, revealing its ability to disrupt two key oncogenic pathways simultaneously. By inhibiting PDE5, the compound influences the cGMP signaling pathway, which can affect processes like angiogenesis and cell proliferation. Concurrently, its antagonism of BRD4, a critical epigenetic reader of histone acetylation marks, prevents the transcription of key oncogenes such as MYC and BCL2. This dual targeting creates a synergistic anti-proliferative effect, making it a valuable chemical probe for studying crosstalk between signaling and epigenetic networks in cancers, particularly in difficult-to-treat solid tumors and hematological malignancies where BRD4 and PDE5 are overexpressed. Research utilizing this compound is focused on understanding the therapeutic potential of dual-pathway inhibition, evaluating its effects on cancer cell viability, apoptosis, and tumor progression in preclinical models. Its structure is derived from a chromeno[2,3-c]pyrrole-3,9-dione scaffold, optimized for enhanced potency and selectivity, providing researchers with a sophisticated tool for investigating novel cancer therapeutics.

Properties

CAS No.

886159-88-2

Molecular Formula

C21H17ClN2O6

Molecular Weight

428.83

IUPAC Name

7-chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H17ClN2O6/c1-11-8-16-14(10-15(11)22)19(25)17-18(12-4-3-5-13(9-12)24(27)28)23(6-7-29-2)21(26)20(17)30-16/h3-5,8-10,18H,6-7H2,1-2H3

InChI Key

IBXCQKBKZZMRHN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)[N+](=O)[O-])CCOC

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones allows for systematic comparisons. Below, key analogs are analyzed for substituent effects, physicochemical properties, and synthetic yields (Table 1).

Table 1: Comparative Analysis of Selected 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones

Compound ID Substituents (Position) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
Target Compound 7-Cl, 2-(2-methoxyethyl), 6-Me, 1-(3-nitrophenyl) N/A N/A Not reported in evidence N/A
4{8–11–24} 7-Cl, 1-(4-hydroxyphenyl), 2-phenethyl >295 72 IR: 1701 cm⁻¹ (C=O); NMR: δ 9.53 (s, 1H, OH)
4{9–5–21} 7-Cl, 1-(3-hydroxyphenyl), 2-(furan-2-ylmethyl), 6-Me 276–279 62 IR: 1694 cm⁻¹ (C=O); NMR: δ 6.39 (furyl H)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Core: Tetrahydroimidazo-pyridine 243–245 51 IR: 2230 cm⁻¹ (C≡N); NMR: δ 7.59 (s, nitrophenyl H)

Key Observations

The latter exhibits a higher melting point (>295°C vs. 276–279°C for 4{9–5–21}), likely due to enhanced intermolecular interactions . 2-(2-Methoxyethyl) vs. 2-phenethyl/furan-2-ylmethyl: The methoxyethyl group in the target compound may improve solubility compared to bulky aromatic substituents (e.g., phenethyl in 4{8–11–24}) .

Synthetic Yields :

  • Yields for analogs range from 51% to 72%, influenced by steric and electronic factors. The target compound’s synthesis efficiency remains unreported but is expected to align with the general methodology .

Spectroscopic Signatures: C=O Stretching: All compounds show strong IR absorption near 1700 cm⁻¹, characteristic of carbonyl groups in the chromeno-pyrrole core . Aromatic Proton Environments: Distinct NMR shifts (e.g., δ 9.53 for phenolic -OH in 4{8–11–24} vs. δ 6.39 for furyl protons in 4{9–5–21}) highlight substituent-driven electronic differences .

Biological Relevance :

  • While biological data for the target compound are unavailable, analogs like 4{8–11–24} and 4{9–5–21} are part of libraries screened for drug discovery, emphasizing the role of substituents in modulating activity .

Comparison with Non-Core Analog (1l): The tetrahydroimidazo-pyridine derivative (1l) shares a nitroaryl group but differs in core structure and functional groups (e.g., cyano, ester). Its lower melting point (243–245°C) and distinct IR bands (e.g., C≡N at 2230 cm⁻¹) illustrate how core modifications alter properties .

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